7-(2,4-dinitrophenoxy)-4-phenyl-2H-chromen-2-one
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Overview
Description
7-(2,4-Dinitrophenoxy)-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a 2,4-dinitrophenoxy group attached to the chromen-2-one core, along with a phenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2,4-dinitrophenoxy)-4-phenyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-phenyl-2H-chromen-2-one with 2,4-dinitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 7-(2,4-Dinitrophenoxy)-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
7-(2,4-Dinitrophenoxy)-4-phenyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 7-(2,4-dinitrophenoxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2,4-Dinitrophenoxy ethanol: Used as a plasticizer in propellant formulations.
2,4-Dinitrophenol: Known for its use in scientific research and industrial applications.
3-(2,4-Dinitrophenoxy)-2-(4-(diphenylamino)phenyl)-4H-chromen-4-one: A fluorescent probe for the detection of hydrogen sulfide.
Uniqueness: 7-(2,4-Dinitrophenoxy)-4-phenyl-2H-chromen-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the chromen-2-one core and the 2,4-dinitrophenoxy group allows for a wide range of chemical modifications and applications, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C21H12N2O7 |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
7-(2,4-dinitrophenoxy)-4-phenylchromen-2-one |
InChI |
InChI=1S/C21H12N2O7/c24-21-12-17(13-4-2-1-3-5-13)16-8-7-15(11-20(16)30-21)29-19-9-6-14(22(25)26)10-18(19)23(27)28/h1-12H |
InChI Key |
HGDDVHCTMOQZCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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